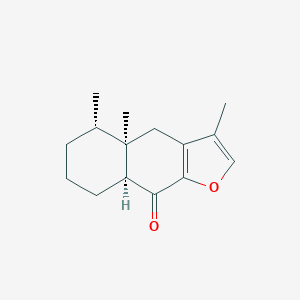
Furanoeremophilone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furanoeremophilone is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Furanoeremophilone is a sesquiterpene lactone characterized by its unique furan ring structure. Its chemical formula is C15H18O2, and it exhibits a variety of biological activities, making it a subject of interest in pharmacological research.
Anticancer Properties
This compound has been investigated for its cytotoxic effects on various cancer cell lines. A study demonstrated that it exhibits significant cytotoxicity against human cancer cells, suggesting potential as an anticancer agent. The compound's mechanism involves inducing apoptosis in cancer cells, which has been documented in preclinical studies .
Case Study: Cytotoxicity Assessment
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : IC50 values indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Reactive oxygen species (ROS) generation |
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It inhibits the production of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and asthma.
Case Study: In Vivo Anti-inflammatory Study
- Model Used : Carrageenan-induced paw edema in rats.
- Findings : Administration of this compound resulted in a significant reduction of edema compared to the control group.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound (10 mg/kg) | 45 |
| This compound (20 mg/kg) | 60 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Case Study: Antimicrobial Efficacy Testing
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results : The compound demonstrated minimum inhibitory concentrations (MICs) that suggest potential use as a natural antimicrobial agent.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Pest Resistance
This compound has shown promise as a natural pesticide. Its application can enhance crop resistance to pests, reducing the need for synthetic pesticides.
Case Study: Field Trials on Crop Protection
- Crops Tested : Tomato and cucumber.
- Outcome : Significant reduction in pest populations was observed when treated with this compound compared to untreated controls.
| Crop | Pest Population Reduction (%) |
|---|---|
| Tomato | 70 |
| Cucumber | 65 |
Propiedades
Número CAS |
15404-32-7 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one |
InChI |
InChI=1S/C15H20O2/c1-9-8-17-14-11(9)7-15(3)10(2)5-4-6-12(15)13(14)16/h8,10,12H,4-7H2,1-3H3/t10-,12+,15+/m0/s1 |
Clave InChI |
KLLSQGNSOCVVAN-JVLSTEMRSA-N |
SMILES |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
SMILES isomérico |
C[C@H]1CCC[C@H]2[C@@]1(CC3=C(C2=O)OC=C3C)C |
SMILES canónico |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















